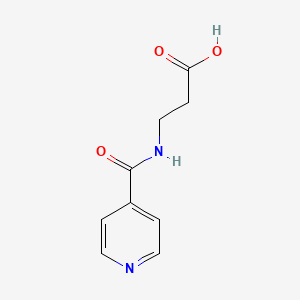![molecular formula C21H18O6 B2476605 3-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one CAS No. 1242240-55-6](/img/structure/B2476605.png)
3-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
A series of (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid (TMCA) amide derivatives were designed and synthesized by a facile and one-pot step, which were achieved with good yields using 1-hydroxybenzotriazole (HOBT) and 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) as an activation system .Scientific Research Applications
Antibacterial and Antioxidant Properties
- Antibacterial and Antioxidant Activities: A study by Al-ayed (2011) synthesized a compound related to 3-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one, revealing significant antibacterial activity against Escherichia coli and Pseudomonas Aeruginosa, as well as notable antioxidant properties (Al-ayed, 2011).
Synthesis and Characterization
- Synthesis and Biological Evaluation: Nagaraja et al. (2020) conducted a study focusing on the synthesis and characterization of similar compounds, highlighting their potential as biological agents. They also assessed antimicrobial activity, indicating effectiveness against various microbial strains (Nagaraja, Bodke, Kenchappa, & Kumar, 2020).
- Complex Synthesis and Antimicrobial Activity: Research by Vyas et al. (2009) synthesized complexes of a related compound, analyzing their antimicrobial activity against various bacterial cultures and a fungus. The study revealed an enhancement in activity upon coordination of metals with the ligand (Vyas, Nimavat, Jani, & Hathi, 2009).
Plant Growth Promoting Effects
- Growth Promotion in Plants: Hassan et al. (2020) synthesized novel enone systems derived from a compound structurally related to this compound. They evaluated these compounds for their effects on the growth of selected crops, indicating potential plant growth-promoting activities (Hassan, Alzandi, & Hassan, 2020).
Crystal Structure Analysis
- Crystal Structure Determination: Manolov, Ströbele, and Meyer (2008) investigated the crystal structure of a compound closely related to this compound, providing insights into its molecular geometry and potential applications (Manolov, Ströbele, & Meyer, 2008).
Future Directions
Mechanism of Action
Target of Action
The primary target of the compound 3-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one is the GABA transferase . This enzyme plays a crucial role in the GABA neurotransmission pathway, which is involved in inhibitory signaling in the nervous system .
Mode of Action
The compound interacts with its target, GABA transferase, by binding to it . This interaction can lead to changes in the enzyme’s activity, potentially influencing the GABA neurotransmission pathway . .
Biochemical Pathways
The compound’s interaction with GABA transferase affects the GABA neurotransmission pathway . This pathway is critical for inhibitory signaling in the nervous system, helping to balance excitatory signals and maintain overall neuronal stability .
Result of Action
The compound has been evaluated for its anticonvulsant and sedative activity . Some derivatives of the compound exhibited good anticonvulsant activity in primary evaluation . For instance, compound 4 was found to be the most effective anticonvulsant and sedative agent in subsequent tests .
Properties
IUPAC Name |
3-[(E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O6/c1-24-18-12-20(26-3)19(25-2)11-14(18)8-9-16(22)15-10-13-6-4-5-7-17(13)27-21(15)23/h4-12H,1-3H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWUMORVNVBMKT-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=CC(=O)C2=CC3=CC=CC=C3OC2=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C/C(=O)C2=CC3=CC=CC=C3OC2=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
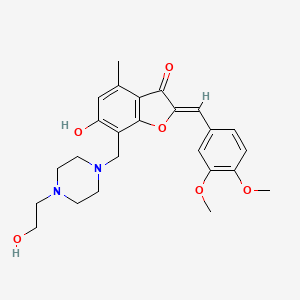
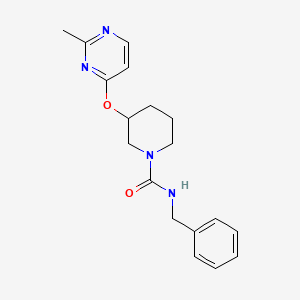
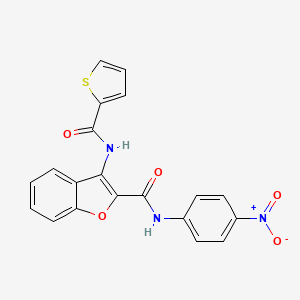
![Ethyl 1,2-diamino-4-[4-(benzyloxy)phenyl]-5-cyano-6-oxo-1,6-dihydro-3-pyridinecarboxylate](/img/structure/B2476529.png)
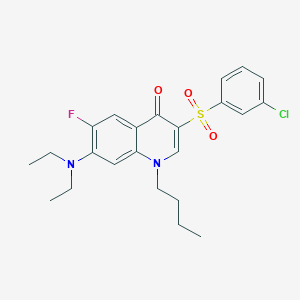
![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide](/img/structure/B2476533.png)
![methyl 1-[(4-chloro-3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B2476535.png)
![2-(methoxymethyl)-1-phenethyl-1H-benzo[d]imidazole](/img/structure/B2476536.png)
![3-(4-Methylphenyl)-2-[(4-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2476539.png)


![5-oxo-2-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2476543.png)
![2-[2-(2-Nitrophenoxy)ethoxy]ethanamine](/img/structure/B2476544.png)
